Indenolol hydrochloride

Description

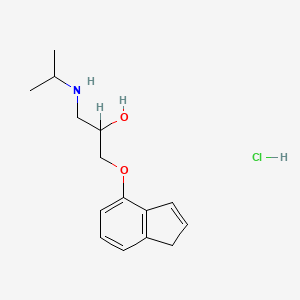

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUALIUFEGJTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60607-68-3 (Parent) | |

| Record name | Indenolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081789857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10957854 | |

| Record name | 1-[(1H-Inden-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36576-14-4, 59527-63-8, 81789-85-7 | |

| Record name | 2-Propanol, 1-(7-indenyloxy)-3-(isopropylamino)-, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059527638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indenolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081789857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(1H-Inden-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MK6CS750V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Indenolol Hydrochloride: in Vitro Investigations

Adrenergic Receptor Interaction Profiles

The defining characteristics of indenolol's interaction with adrenergic receptors include its affinity for beta-receptor subtypes, its lack of selectivity between these subtypes, and its partial agonist activity.

Indenolol (B1671870) binds to beta-1 (β1) adrenergic receptors, which are predominantly found in cardiac tissue. As a beta-blocker, it competes with endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) for these binding sites. revespcardiol.orgcvpharmacology.com The binding affinity of a drug to its receptor is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity.

Table 1: Comparative Beta-1 Adrenergic Receptor Binding Affinities (Note: Data for comparator agents are provided for context due to the absence of specific published values for Indenolol hydrochloride.)

| Compound | Receptor | Reported pKi | Ki (nM) | Reference Tissue/System |

|---|---|---|---|---|

| Propranolol (B1214883) | Beta-1 | 8.23 | 5.89 | Rat Cerebral Cortex |

| Pindolol (B1678383) | Beta-1 | 8.77 | 1.70 | Rat Cerebral Cortex |

Indenolol also interacts with beta-2 (β2) adrenergic receptors, which are prevalent in the smooth muscle of the bronchioles and blood vessels. Its binding to these receptors prevents agonist-induced relaxation of these tissues. revespcardiol.org Similar to the β1 subtype, specific Kd or Ki values for indenolol's binding to β2-receptors are not prominently documented. The affinities of comparator non-selective beta-blockers are provided for reference.

Table 2: Comparative Beta-2 Adrenergic Receptor Binding Affinities (Note: Data for comparator agents are provided for context due to the absence of specific published values for this compound.)

| Compound | Receptor | Reported pKi | Ki (nM) | Reference Tissue/System |

|---|---|---|---|---|

| Propranolol | Beta-2 | 8.51 | 3.09 | Rat Lung |

| Pindolol | Beta-2 | 8.96 | 1.10 | Rat Lung |

Indenolol is characterized as a non-selective beta-adrenoceptor antagonist. nih.govresearchgate.net This classification indicates that it does not possess significant selectivity for β1-receptors over β2-receptors, binding to both subtypes with comparable affinity. This lack of selectivity is a common feature of first-generation beta-blockers, such as propranolol. revespcardiol.org The non-selective profile means that its pharmacological effects are not confined to the heart (a β1-predominant organ) but also extend to other tissues expressing β2-receptors. cvpharmacology.com

A key feature of indenolol's pharmacological profile is its possession of intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity. nih.govresearchgate.net Unlike pure antagonists that only block the receptor, drugs with ISA can weakly stimulate the beta-adrenergic receptor when they bind to it, especially in the absence of a primary agonist like epinephrine. This partial stimulation is submaximal compared to the effect of a full agonist.

Intracellular Signaling Pathway Modulation

Beta-1 and beta-2 adrenergic receptors are G-protein coupled receptors that, upon stimulation by an agonist, activate the enzyme adenylate cyclase. cvpharmacology.comwikipedia.org Activated adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. wikipedia.org Increased intracellular cAMP levels then trigger a cascade of downstream events, such as the activation of protein kinase A (PKA). cvpharmacology.com

As a beta-adrenergic antagonist, indenolol blocks the ability of endogenous catecholamines to activate this pathway. However, its partial agonist activity (ISA) complicates this interaction. A partial agonist can induce a small increase in adenylate cyclase activity and cAMP production on its own, but this effect is significantly lower than that produced by a full agonist. Concurrently, by occupying the receptor, it prevents the full agonist from binding, thereby antagonizing the more powerful response.

While direct in vitro studies quantifying the precise impact of indenolol on adenylate cyclase activity and cAMP levels are scarce, studies on other beta-blockers with ISA have shown a correlation between their partial agonist activity and their effect on the cAMP response in cardiomyocytes. nih.gov However, it has also been noted that measuring adenylate cyclase activity directly in tissue preparations may not be a sufficiently sensitive method for detecting the subtle partial agonist activity of some compounds. nih.gov

Modulation of G Protein-Coupled Receptor (GPCR) Signaling Cascades

This compound exerts its primary pharmacological effects through its interaction with beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. patsnap.comnih.gov As a non-selective beta-adrenergic antagonist, indenolol blocks both β1 and β2 adrenergic receptors. patsnap.compatsnap.com This action is competitive, meaning it prevents endogenous catecholamines, such as epinephrine and norepinephrine, from binding to and activating these receptors. patsnap.com

The activation of beta-adrenergic receptors by agonists typically initiates a signaling cascade via the stimulatory G protein, Gs. This Gs protein, in turn, activates adenylyl cyclase, an enzyme responsible for converting adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). genome.jpwikipedia.org By blocking the receptor, this compound inhibits the Gs protein-mediated activation of adenylyl cyclase. patsnap.com This inhibitory action leads to a significant reduction in the intracellular synthesis of cAMP. genome.jp The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database lists indenolol as a compound that directly participates in the cAMP signaling pathway. genome.jpgenome.jp

In addition to its antagonist properties, some in vitro studies have demonstrated that indenolol possesses partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). nih.gov This means that while it primarily blocks the receptor, it can also induce a submaximal receptor stimulation. This partial agonism is particularly noted at vascular β-adrenoceptors, which can lead to vasodilation. nih.gov

Table 1: Modulation of GPCR Signaling by this compound

| Target Receptor | Receptor Class | G Protein Coupled | Primary Action | Effect on Adenylyl Cyclase | Impact on cAMP Levels |

| β1-adrenergic | GPCR | Gs | Antagonist | Inhibition | Decrease |

| β2-adrenergic | GPCR | Gs | Antagonist | Inhibition | Decrease |

Influence on Downstream Signaling Molecules and Effector Proteins

The reduction in intracellular cAMP levels caused by this compound has profound effects on downstream signaling molecules and effector proteins, particularly within cardiac myocytes. The primary downstream effector of cAMP is protein kinase A (PKA). genome.jpgenome.jp With diminished cAMP levels, the activation of PKA is significantly reduced.

PKA is a critical enzyme that phosphorylates numerous intracellular proteins, thereby regulating their function. nih.gov Key targets of PKA in cardiomyocytes that are affected by indenolol's action include:

L-type Calcium Channels (LTCC): PKA-mediated phosphorylation normally increases the opening probability of these channels, leading to a greater influx of Ca²⁺ ions. Indenolol's inhibition of the PKA pathway reduces this phosphorylation, thereby decreasing calcium entry into the cell. genome.jp

Ryanodine Receptors (RyR): These are intracellular calcium release channels on the sarcoplasmic reticulum. Their phosphorylation by PKA increases their sensitivity to calcium, promoting further calcium release (calcium-induced calcium release). By attenuating PKA activity, indenolol reduces this calcium release. nih.gov

Phospholamban (PLB): When phosphorylated by PKA, PLB's inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) is removed, allowing for faster reuptake of calcium into the SR. Reduced PKA activity due to indenolol results in less PLB phosphorylation, which slows calcium reuptake. genome.jpnih.gov

Collectively, the reduced phosphorylation of these effector proteins leads to a decrease in intracellular calcium availability and cycling. This translates to a negative inotropic (reduced force of contraction) and negative chronotropic (reduced heart rate) effect at the cellular level. patsnap.com

Membrane-Stabilizing Effects

Electrophysiological Studies on Cellular Membranes

In vitro investigations have revealed that this compound possesses a membrane-stabilizing effect. patsnap.com This property, sometimes referred to as local anesthetic activity, is not related to its beta-blocking action but is a distinct pharmacological characteristic. wikipedia.org This effect is analogous to that of Class I antiarrhythmic agents, which act by blocking voltage-gated sodium channels. wikipedia.orgcvpharmacology.com

Electrophysiological studies on isolated cardiac cells demonstrate that this membrane stabilization arises from the ability of indenolol to inhibit the rapid influx of sodium ions (Na⁺) that is responsible for the initial, rapid depolarization (Phase 0) of the cardiac action potential. cvpharmacology.com By binding to and blocking these fast sodium channels, indenolol decreases the rate of rise (Vmax) and the amplitude of the action potential. wikipedia.orgcvpharmacology.com This effect is dose-dependent and becomes significant at concentrations that may be higher than those required for beta-blockade. wikipedia.org

Table 2: Electrophysiological Effects of Indenolol's Membrane-Stabilizing Activity

| Cellular Target | Ion Channel Affected | Primary Electrophysiological Effect | Impact on Action Potential |

| Cardiomyocyte Membrane | Voltage-Gated Fast Sodium Channels | Inhibition of Na⁺ Influx | Decreased Rate of Depolarization (Phase 0) |

Mechanisms of Reduced Excitability at the Cellular Level

The blockade of fast sodium channels is the direct mechanism through which this compound reduces cellular excitability. healthline.com The rapid influx of sodium during Phase 0 of the action potential is essential for the propagation of the electrical impulse from one cardiac cell to the next. By slowing this influx, indenolol reduces the velocity at which the action potential is conducted across myocardial tissue (a negative dromotropic effect). cvpharmacology.com

This slowing of conduction and the decrease in the membrane's responsiveness to stimuli make the cell less excitable. healthline.comdrugbank.com By stabilizing the membrane in a less excitable state, indenolol can suppress ectopic foci and interrupt the re-entrant circuits that are responsible for many types of tachyarrhythmias. This contribution to cardiac rhythm stabilization is a key component of its antiarrhythmic properties. patsnap.com

Renin-Angiotensin-Aldosterone System (RAAS) Modulation In Vitro

This compound modulates the Renin-Angiotensin-Aldosterone System (RAAS) at its origin through its beta-blocking activity. The juxtaglomerular cells in the kidney, which are responsible for synthesizing and releasing the enzyme renin, are richly innervated by the sympathetic nervous system and express β1-adrenergic receptors. patsnap.comnih.gov

In vitro, the stimulation of these β1-receptors by catecholamines leads to a direct increase in renin secretion. nih.gov As a beta-blocker, this compound antagonizes these receptors on the juxtaglomerular cells. This blockade prevents sympathetic stimulation and directly inhibits the release of renin. patsnap.comnih.gov While direct in vitro studies using indenolol on cultured juxtaglomerular cells are not extensively documented, the mechanism is a well-established class effect for beta-adrenergic antagonists. nih.gov

This initial inhibition of renin release sets off a cascade of downstream effects in the RAAS pathway. Reduced renin levels lead to decreased conversion of angiotensinogen (B3276523) to angiotensin I. Consequently, there is less substrate for angiotensin-converting enzyme (ACE) to produce the potent vasoconstrictor angiotensin II, which in turn leads to reduced aldosterone (B195564) secretion from the adrenal cortex. patsnap.com

Table 3: In Vitro Effects of Indenolol on the RAAS Cascade

| Target Cell/Enzyme | Receptor/Substrate | Effect of Indenolol | Consequence |

| Juxtaglomerular Cells | β1-adrenergic Receptors | Antagonism | Decreased Renin Release |

| Angiotensinogen | Renin | Reduced Enzyme Availability | Decreased Angiotensin I Production |

| Angiotensin I | Angiotensin-Converting Enzyme (ACE) | Reduced Substrate Availability | Decreased Angiotensin II Production |

| Adrenal Cortex | Angiotensin II | Reduced Stimulation | Decreased Aldosterone Secretion |

Pre Clinical Pharmacological Investigations of Indenolol Hydrochloride: in Vivo Non Human Models

Comparative Pharmacodynamic Studies in Animal Models

Pharmacodynamics is the study of a drug's effects on the body. europa.eu In animal models, these studies for indenolol (B1671870) have focused on its primary beta-blocking activities, including its influence on cardiac function and the vascular system.

Cardioinhibitory drugs can depress cardiac function by reducing heart rate (chronotropy) and the force of myocardial contraction (inotropy). cvpharmacology.com Studies in animal models are essential for evaluating these effects. For instance, research on beta-blockers often involves assessing their ability to attenuate exercise-induced tachycardia. nih.gov

Investigations into indenolol's effects on the central nervous system of rabbits involved monitoring pressor responses. Intravenous and intracerebroventricular administration of dl-indenolol led to a suppression of pressor responses that were induced by electrical stimulation of the brain stem in unanesthetized rabbits. nih.gov This suggests a central mechanism contributing to its cardiovascular effects. In contrast, the dextro isomer, d-indenolol, was not effective against these pressor responses. nih.gov

Cardiac contractility modulation (CCM) is a therapeutic concept where non-excitatory electrical signals are applied to the heart muscle to enhance its contraction strength. impulse-dynamics.de Preclinical studies have shown that CCM can improve the handling of calcium within heart cells and facilitate positive structural changes in the heart muscle. nih.gov While specific CCM studies involving indenolol in animal models are not detailed in the available literature, research in rabbit hearts has shown that CCM's pro-arrhythmic potential is mediated through β1-adrenoceptor activation, a receptor type that indenolol blocks. nih.gov

Table 1: Effects of Indenolol on Central Adrenergic Responses in Rabbits

| Animal Model | Administration Route | Test | Observation | Reference |

|---|

Vascular tone, the degree of constriction in blood vessels, is a key determinant of peripheral resistance and blood pressure. reprocell.com Animal models are widely used to study how drugs affect vascular structure and reactivity. researchgate.net Techniques like wire and pressure myography are employed to assess the function of isolated arteries from animal models, such as rats and mice, providing insights into how compounds regulate vascular resistance. dmt.dkukbiobank.ac.uk

Indenolol has demonstrated vasodilatory properties. This is attributed to its partial agonist activity, also known as intrinsic sympathomimetic activity. researchgate.netnih.gov In experimental models, this activity suggests that while indenolol blocks beta-adrenoceptors, it can also weakly stimulate them, particularly in the vascular system. nih.govnih.gov This dual action contributes to a reduction in vascular resistance. researchgate.netnih.gov Studies in rats have shown that the regulation of vascular tone can be influenced by the phosphorylation of proteins like phospholemman, which modulates the activity of the Na/K ATPase in vascular smooth muscle. researchgate.netkcl.ac.uk While not studied directly with indenolol, these animal models provide the framework for understanding the molecular mechanisms of vascular regulation.

Furthermore, research in anesthetized dogs has shown that similar vasodilating drugs, like nicardipine, can have differential effects on various vascular beds, producing greater vasodilation in vertebral, carotid, and coronary vessels compared to mesenteric, femoral, and renal vessels. researchgate.net

Adrenergic reflexes are the body's rapid responses to stimuli, mediated by the sympathetic nervous system. nih.gov Centrally acting sympatholytics can block this activity by activating α2-adrenoceptors in the brainstem, reducing sympathetic outflow to the heart and blood vessels. cvpharmacology.com

Studies in mice and rabbits have explored the central effects of indenolol. nih.govnih.gov In unanesthetized rabbits, intravenous administration of indenolol was shown to suppress the pressor (blood pressure raising) responses that result from electrical stimulation of the brain stem. nih.gov This finding points to a central action of indenolol that modulates adrenergic output. nih.gov The study also noted that d-indenolol, the dextro isomer, did not have this effect, suggesting stereospecificity in its central action. nih.gov Other research in mice indicated that indenolol could decrease spontaneous motor activity and antagonize amphetamine-induced excitatory behavior, further supporting its action on the central nervous system. nih.gov

Table 2: Central Effects of Indenolol in Experimental Animals

| Animal Model | Parameter | Effect of Indenolol | Reference |

|---|---|---|---|

| Mice | Spontaneous motor activity | Decreased | nih.gov |

| Mice | Amphetamine-induced excitation | Antagonized | nih.gov |

Pharmacokinetic Profiles in Non-Human Species

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). europa.eu These studies are fundamental in preclinical animal research to understand how a drug is processed. admescope.com

The absorption and distribution of a drug determine its concentration in the plasma and its reach into various tissues. nih.gov For beta-blockers, these characteristics can vary significantly between species. nih.gov For example, studies on propranolol (B1214883) in rabbits showed that after oral administration, the drug was absorbed rapidly, with peak plasma concentrations observed within 15 minutes. ekb.eg However, oral bioavailability is often limited by significant first-pass metabolism in the liver. ekb.eg

Distribution studies, often using radiolabeled compounds in rats, can reveal the extent to which a drug penetrates different tissues. nih.gov For instance, the NSAID diclofenac (B195802) has been shown to cross the placenta in mice and rats. drugbank.com For other compounds, distribution into the brain may be low. nih.gov While specific data on the absorption and distribution of indenolol in animal models is not extensively detailed in the cited literature, the general principles derived from studies of similar compounds in rats and rabbits are applicable. The process involves administering the drug and then measuring its concentration over time in blood and various tissues to determine parameters like bioavailability and volume of distribution. nih.govekb.eg

Metabolism is the process by which the body chemically modifies a drug, which is crucial for its elimination. fda.gov Identifying metabolites in animal models and comparing them to human metabolites is a key step in drug development. europa.eu The liver is the primary site of metabolism for many drugs. researchgate.net

For β-receptor agonists, metabolic pathways in animals can include glucuronic acid conjugation and oxidation. mdpi.com Studies of the beta-blocker pindolol (B1678383) showed that while it was well-absorbed in mice, rats, dogs, and monkeys, the metabolic profile and excretion patterns were unique to each species. nih.gov The metabolism of metformin, another hydrophilic drug, is minimal, and it is excreted unchanged in the urine, which is a distinct pharmacokinetic characteristic. researchgate.net

While specific metabolites of indenolol in animal systems have not been detailed, the process for their identification is well-established. It involves administering the drug to species like rats and collecting plasma, urine, and feces. admescope.commdpi.com Advanced analytical techniques are then used to separate and identify the chemical structures of the metabolites. fda.gov Such studies are essential to ensure that the animal models used in toxicological testing are exposed to a similar metabolic profile as humans. europa.eu

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Class/Type |

|---|---|

| Indenolol hydrochloride | Beta-adrenergic blocker |

| Atenolol | Beta-adrenergic blocker |

| Propranolol | Beta-adrenergic blocker |

| Pindolol | Beta-adrenergic blocker |

| Metoprolol | Beta-adrenergic blocker |

| Oxprenolol | Beta-adrenergic blocker |

| Practolol | Beta-adrenergic blocker |

| Nicardipine | Calcium channel blocker |

| Nifedipine | Calcium channel blocker |

| Verapamil | Calcium channel blocker |

| Diltiazem | Calcium channel blocker |

| Amphetamine | Central nervous system stimulant |

| Morphine | Opioid analgesic |

| Pentobarbitone | Barbiturate |

| Methamphetamine | Central nervous system stimulant |

| Clenbuterol | Beta-agonist |

| Ractopamine | Beta-agonist |

| Salbutamol | Beta-agonist |

| Phospholemman | Regulatory protein |

| Ouabain | Na/K ATPase inhibitor |

| Phenylephrine | Alpha-adrenergic agonist |

| Methacholine (B1211447) | Cholinergic agonist |

| 3,4-diaminopyridine | Potassium channel blocker |

| Digoxin | Cardiac glycoside |

| Hydralazine | Vasodilator |

| Hydrochlorothiazide | Diuretic |

| Coumarin | Anticoagulant |

| Aspirin | NSAID |

| Diclofenac | NSAID |

| Metformin | Biguanide antidiabetic |

| Zapnometinib | MEK inhibitor |

| Saxagliptin | DPP-4 inhibitor |

| Cladribine | Purine analogue |

| d-Indenolol | Dextro isomer of Indenolol |

| dl-Indenolol | Racemic Indenolol |

| dl-Propranolol | Racemic Propranolol |

Excretion Routes and Clearance Rates in Animal Models

The characterization of a drug's excretion pathways and clearance rates in animal models is a crucial step in pre-clinical development. This process helps in understanding how the drug and its metabolites are eliminated from the body. For many pharmaceutical compounds, the fraction of the drug excreted unchanged in the urine (fe) is a key parameter, often obtained after intravenous administration. nih.gov It serves as an indicator of the extent of metabolism; a high 'fe' suggests low metabolism. nih.gov

While specific quantitative data on the excretion routes and clearance rates for this compound in various animal models are not extensively detailed in the available literature, the general methodology can be understood from studies of similar compounds. For instance, pharmacokinetic studies in rats with the nucleoside 2',3'-dideoxycytidine (DDC) involved fitting plasma concentrations and urinary excretion rates to a two-compartment model to determine clearance values. nih.gov In these studies, parameters such as total, renal, and nonrenal clearance are calculated. nih.gov For DDC in rats, the renal clearance was found to exceed the glomerular filtration rate, indicating active renal tubular secretion. nih.gov

Animal models, however, have a tendency to underpredict the urinary excretion of an unchanged drug when compared to humans. nih.gov This discrepancy is a significant consideration when extrapolating pre-clinical data. nih.gov Studies on other beta-blockers like pindolol have shown considerable variation in excretion patterns among different species, including mice, rats, dogs, and monkeys, even though absorption was consistently high across these species. nih.gov Similarly, for atenolol, about 85% of an intravenous dose is eliminated by the kidneys in animal models, with a smaller fraction appearing in the feces. drugbank.com

Table 1: Example Pharmacokinetic Clearance Parameters from a Rat Model (using DDC as a methodological example) This table illustrates the types of clearance data generated in animal pharmacokinetic studies. Specific values for Indenolol are not available in the provided sources.

| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit | Significance |

|---|---|---|---|

| Terminal Half-Life | 1.29 ± 0.07 | h | Time taken for the plasma concentration to reduce by half. nih.gov |

| Total Clearance | 1.48 ± 0.15 | L/h/kg | The volume of plasma cleared of the drug per unit time. nih.gov |

| Renal Clearance | 0.73 ± 0.38 | L/h/kg | The volume of plasma cleared of the drug by the kidneys per unit time. nih.gov |

| Nonrenal Clearance | 0.75 ± 0.36 | L/h/kg | The volume of plasma cleared of the drug by other routes (e.g., metabolism) per unit time. nih.gov |

Species-Specific Pharmacokinetic Variabilities

Significant pharmacokinetic variability between different animal species is a well-documented phenomenon in pharmacology. researchgate.net These differences stem from variations in anatomy, physiology, and genetics, which influence drug absorption, distribution, metabolism, and excretion (ADME). researchgate.neteuropa.eu Consequently, the pharmacokinetic profile of a compound like this compound can differ markedly between species such as rats, mice, and dogs. nih.gov

Interspecies differences can be observed in:

Metabolism: The rate and pathways of drug metabolism can vary significantly. For small-molecule drugs that undergo extensive hepatic metabolism, there is often high cross-species variability, making extrapolation of hepatic clearance from laboratory animals to humans challenging. nih.gov

Excretion: As noted with the beta-blocker pindolol, the quantitative composition of excretion products and the patterns of excretion are often unique to each species. nih.gov

Protein Binding: The extent to which a drug binds to plasma proteins can differ, affecting its distribution and clearance. researchgate.net

Bioavailability: Oral bioavailability can show great individual and inter-species variations, as seen in horses with numerous drugs. researchgate.net

These variabilities are influenced by factors including genetics, age, gender, and the health status of the animal. europa.eu Such species-specific differences are a primary reason why allometric scaling—a method used to project human pharmacokinetics from animal data—works well for some drugs (e.g., those primarily eliminated by the kidneys) but not as well for others. nih.gov This variability underscores the importance of conducting studies in multiple species to better understand a drug's potential behavior in humans. researchgate.net

Pre-clinical Animal Models for Disease Pathophysiology Research

Animal models are indispensable tools for investigating the mechanisms of diseases and the therapeutic effects of new drug candidates. researchgate.net For a cardiovascular drug like indenolol, models of hypertension, arrhythmia, and other related conditions are particularly relevant.

Cardiovascular Disease Models (e.g., Hypertension, Arrhythmias)

This compound has been evaluated in several well-established rat models of hypertension. nih.govnih.gov These models are crucial for studying the pathophysiology of cardiovascular disease and the effects of drug interventions in the early stages. researchgate.net

Key findings from studies in hypertensive rat models include:

Spontaneously Hypertensive Rats (SHR): In SHRs, which are a genetic model of primary hypertension, prolonged administration of indenolol resulted in a marked decrease in heart rate and a significant lowering of plasma renin activity (PRA). nih.govmdpi.com However, a pronounced antihypertensive effect was not observed in rats with established hypertension. nih.gov Acute oral administration of indenolol in conscious SHRs also caused a significant decrease in heart rate (bradycardia) alongside its hypotensive effect. nih.gov

Renal Hypertensive Rats (RHR): In this model, where hypertension is induced by constricting the renal artery, indenolol also lowered heart rate and PRA. nih.gov

DOCA-salt Hypertensive Rats (DHR): Similar to the other models, indenolol reduced heart rate and PRA in these rats, where hypertension is induced by deoxycorticosterone acetate (B1210297) and a high-salt diet. nih.gov

These studies indicate that indenolol produces effects comparable to propranolol, primarily a marked suppression of cardiac performance and plasma renin activity. nih.gov The use of different hypertensive models allows researchers to investigate the drug's efficacy across various underlying mechanisms of high blood pressure. nih.govmdpi.com

Table 2: Effects of Indenolol in Different Hypertensive Rat Models

| Animal Model | Key Pathophysiology | Observed Effects of Indenolol | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rat (SHR) | Genetic hypertension, analogous to human essential hypertension. | Marked decrease in heart rate and plasma renin activity (PRA). | nih.gov |

| Renal Hypertensive Rat (RHR) | Renin-dependent hypertension induced by renal artery constriction. | Marked decrease in heart rate and plasma renin activity (PRA). | nih.gov |

| DOCA-salt Hypertensive Rat (DHR) | Volume-dependent hypertension induced by mineralocorticoid and salt. | Marked decrease in heart rate and plasma renin activity (PRA). | nih.gov |

Respiratory System Models (e.g., Bronchoconstriction)

The potential for beta-adrenergic blockers to cause bronchoconstriction is a key safety concern. Animal models are used to assess this risk by challenging the respiratory system. nih.gov Typically, these studies involve sedated animals under positive pressure ventilation where respiratory mechanics, such as airway resistance, can be precisely measured. nih.gov

To test a drug's effect, bronchoconstriction is often pharmacologically induced using agents like methacholine or histamine. nih.gov The ability of a test compound to either prevent or worsen this induced bronchoconstriction is then evaluated. Conversely, bronchodilators are used to assess the reversal of constriction. merckvetmanual.com While specific studies detailing the effects of indenolol in such respiratory models were not found in the search results, the compound's classification as a beta-blocker implies that this type of testing would be a standard part of its pre-clinical evaluation. googleapis.com The goal is to determine the drug's selectivity for β1 (cardiac) versus β2 (bronchial) adrenergic receptors, as antagonism of β2 receptors can lead to bronchoconstriction. merckvetmanual.com

Neuropharmacological Models (if applicable)

Some beta-blockers cross the blood-brain barrier and can exert effects on the central nervous system (CNS). Pre-clinical studies have investigated the neuropharmacological profile of indenolol in mice and rabbits. nih.govnih.gov

These investigations have utilized several models to assess CNS effects:

Spontaneous Motor Activity: Indenolol was found to significantly decrease spontaneous motor activity in mice, suggesting a central depressant action. nih.gov

Conditioned Avoidance Response (CAR): The drug was shown to affect the acquisition of CAR in rats. nih.gov

Pentobarbitone-Induced Hypnosis: Indenolol potentiated the hypnotic effects of pentobarbitone in mice. nih.gov

Amphetamine-Induced Excitation: The compound antagonized the excitatory behavior induced by amphetamine in mice. nih.gov

Suppression of Brain Stem Stimulation: Intravenous and intracerebroventricular administration of indenolol suppressed pressor responses to electrical stimulation of the brain stem in unanesthetized rabbits, suggesting a central mechanism for its antihypertensive action. nih.gov

These findings indicate that indenolol possesses central depressant and potential anxiolytic effects, similar to propranolol. nih.govnih.gov

Methodological Considerations and Translational Limitations of Animal Models

While essential, pre-clinical animal models have inherent limitations that must be considered when translating findings to human clinical trials. nih.gov There is growing concern that animal experimentation may be based on a scientifically flawed premise, given the high failure rates of drugs in clinical development that were deemed safe and effective in animal studies. nih.govnih.gov

Key limitations include:

Poor Predictive Value: Analyses suggest that animal models are often poor predictors of drug safety and efficacy in humans. nih.gov Reviews have found that results from animal studies are frequently contradicted in human trials. nih.gov

Species Differences: As discussed in section 4.2.4, anatomical, physiological, and metabolic differences between species can lead to different drug responses. researchgate.netnih.gov For example, animal models often underpredict the urinary excretion of unchanged drugs compared to humans. nih.gov

Model Artificiality: Diseases in animal models are often induced artificially (surgically or chemically), which may not fully replicate the complexity of naturally occurring human diseases. researchgate.netarchbronconeumol.org

Methodological Quality: The quality of methodology in animal studies has been a point of criticism, with many experiments lacking the rigor of human clinical trials (e.g., randomization, blinding). nih.govarchbronconeumol.org

These limitations contribute to the high cost and failure rate of drug development. nih.gov There is an ongoing effort to improve the quality of animal studies and explore alternative methods, such as in vitro testing with human cells and tissues, to improve the prediction of human outcomes. nih.gov For cardiovascular drugs like indenolol, while rat models of hypertension are foundational, the physiological differences mean that the observed effects on blood pressure and heart rate cannot be assumed to be identical in humans. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Indenolol Hydrochloride and Its Analogs

Identification of Key Pharmacophoric Features

The pharmacological activity of indenolol (B1671870) hydrochloride is intrinsically linked to its specific chemical structure. The key pharmacophoric features, namely the indene (B144670) moiety and the propanolamine (B44665) side chain, are essential for its interaction with beta-adrenergic receptors and subsequent beta-blockade.

The indene ring system of indenolol is a critical component for its binding to beta-adrenergic receptors. This aromatic moiety is believed to interact with the receptor through various non-covalent interactions. The replacement of the catechol group, common in many adrenergic agonists, with other aromatic systems like the indene ring can lead to antagonistic activity. pharmacy180.com The nature of the aromatic ring system can also influence the selectivity of the compound for β1-adrenergic receptors. pharmaguideline.com

The propanolamine side chain is a quintessential feature for the beta-blocking activity of indenolol and other drugs in this class. researchgate.netnih.gov This side chain contains several key functional groups that are critical for receptor binding and the resulting pharmacological effect.

Key features of the propanolamine side chain include:

Secondary Amine: A secondary amine is crucial for optimal beta-blocking activity. pharmacy180.compharmaguideline.com The nitrogen atom is believed to form an ionic bond with a corresponding acidic residue in the receptor binding site. youtube.com

Isopropyl Group: The presence of a bulky N-alkyl group, such as the isopropyl group in indenolol, is important for antagonistic activity. pharmaguideline.com

Hydroxyl Group: The hydroxyl group on the second carbon of the propanolamine chain is essential for activity and is thought to form a hydrogen bond with the receptor. pharmacy180.comyoutube.com The stereochemistry at this chiral center is also critical, with the (S)-enantiomer typically being the more active form for beta-blockers. pharmaguideline.comoup.com

Ether Linkage: The oxymethylene bridge (-O-CH2-) that connects the propanolamine side chain to the indene moiety is a common feature in potent aryloxypropanolamine beta-blockers. wikipedia.org

The combination of the indene moiety and the propanolamine side chain creates a molecule with the necessary structural components to bind effectively to beta-adrenergic receptors and inhibit the actions of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). patsnap.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. nih.gov These analyses are instrumental in understanding the physicochemical properties that drive the pharmacological effects of drugs like indenolol and in predicting the activity of novel analogs.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., binding affinities to beta-adrenergic receptors) is compiled. For indenolol and its analogs, this would involve synthesizing a series of related compounds and testing their beta-blocking potency.

Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties, hydrophobicity, and steric features. scienceforecastoa.com Modern QSAR studies can utilize a vast number of descriptors, ranging from simple 2D properties to more complex 3D and quantum-chemical parameters. mdpi.comsemanticscholar.org

Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to build a mathematical model that relates the descriptors to the biological activity. scienceforecastoa.combioinformation.net The goal is to find a statistically significant correlation that can explain the variance in the observed activities based on the structural differences between the compounds. nih.gov

Validation of the QSAR model is a critical step to ensure its predictive power. nih.gov This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not included in the model development. A reliable QSAR model should be able to accurately predict the activities of the compounds in the test set. nih.gov

Once a validated QSAR model is established, it can be used to predict the receptor binding affinities and efficacies of new, untested compounds. By calculating the relevant molecular descriptors for a designed analog of indenolol, the model can estimate its potential beta-blocking activity before it is synthesized and tested in the laboratory. nih.govarxiv.org

This predictive capability is a powerful tool in drug discovery, as it allows for the virtual screening of large libraries of compounds and the prioritization of candidates with the highest predicted activity for synthesis and further investigation. nih.gov For example, a QSAR model for indenolol analogs could predict which modifications to the indene ring or the propanolamine side chain would be most likely to increase binding affinity for the β1-adrenergic receptor.

Recent advancements in deep learning and AI are further enhancing the ability to predict ligand-protein binding affinities with greater accuracy, using only the chemical structure of the ligand and the amino acid sequence of the protein. arxiv.orgarxiv.org These approaches hold significant promise for accelerating the design of novel beta-blockers based on the indenolol scaffold.

Design and Synthesis of Indenolol Hydrochloride Analogs

The design and synthesis of analogs of this compound are guided by the insights gained from SAR and QSAR studies. The goal is to create new molecules with improved pharmacological properties, such as increased potency, selectivity, or a more favorable pharmacokinetic profile.

The synthesis of indenolol analogs typically involves the modification of either the indene ring system or the propanolamine side chain. For instance, different substituents could be introduced onto the indene ring to probe their effect on receptor binding. Similarly, the N-alkyl group on the propanolamine side chain could be varied to explore the impact of steric bulk on activity.

A common synthetic route for aryloxypropanolamine beta-blockers involves the reaction of a substituted phenol (B47542) (in this case, an indenol) with epichlorohydrin, followed by the addition of an appropriate amine. wikipedia.org This general strategy can be adapted to create a wide variety of indenolol analogs.

The design of new analogs can also be inspired by bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. nih.gov For example, the indene ring of indenolol could potentially be replaced by other bicyclic aromatic systems to explore new areas of chemical space.

Exploration of Substituent Effects on Pharmacological Activity

The Aromatic Ring System: The indenyl moiety of indenolol serves as the requisite aromatic system for binding to the adrenergic receptor. wikipedia.org This bicyclic structure provides a large, hydrophobic surface that engages in van der Waals and potential π-π stacking interactions within the receptor's binding pocket. nih.gov

The Oxypropanolamine Side Chain: The 1-(isopopylamino)propan-2-ol side chain is critical. The ether oxygen atom and the hydroxyl group on the chain are essential for high-affinity binding, primarily through forming hydrogen bonds with residues in the receptor. wikipedia.orgnih.gov The specific length and composition of this linker are optimal for positioning the amine and aromatic groups correctly.

The Amine Substituent: The secondary amine is a crucial feature, as its protonated form engages in a key ionic interaction with a highly conserved aspartate residue in the receptor binding site. nih.govbiorxiv.org In indenolol, the substituent on the nitrogen is an isopropyl group. The size and nature of this N-alkyl group influence both potency and receptor selectivity. While smaller groups like isopropyl or tert-butyl are common and effective, larger or more complex substituents can alter the binding profile.

| Structural Component | Modification | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Indenyl Ring | Substitution on the aromatic portion | Potentially alters potency and selectivity | Modifies hydrophobic interactions and can introduce new electronic or steric influences. wikipedia.org |

| Ether Linkage (-O-CH2-) | Replacement or alteration | Significant loss of potency | The ether oxygen is a key hydrogen bond acceptor. wikipedia.org |

| Propanolamine Hydroxyl (-OH) | Removal or esterification | Drastic reduction or loss of activity | The hydroxyl group is a critical hydrogen bond donor for anchoring to the receptor. nih.gov |

| N-Isopropyl Group | Variation of alkyl group size | Modulates potency and selectivity | The size of the N-substituent affects fit into the hydrophobic pocket near the amine binding site. wikipedia.org |

Optimization of Receptor Selectivity and Potency

Indenolol is classified as a non-selective beta-blocker, exhibiting affinity for both β1 and β2 receptors. nih.govnih.gov The optimization of receptor selectivity for aryloxypropanolamine beta-blockers is a well-explored area of medicinal chemistry. The general strategy to enhance β1-selectivity (cardioselectivity) involves introducing specific substituents at the para-position of the aromatic ring relative to the oxypropanolamine side chain. wikipedia.org

Stereochemical Influences on Activity

Like most aryloxypropanolamine beta-blockers, indenolol possesses a chiral center at the carbon atom bearing the hydroxyl group in the propanolamine side chain. researchgate.net This results in the existence of two enantiomers, (R)-indenolol and (S)-indenolol, which are non-superimposable mirror images of each other. biomedgrid.com The interaction of these enantiomers with the chiral environment of the beta-adrenergic receptor is highly stereoselective, leading to significant differences in their pharmacological activities. researchgate.netmdpi.com

Differential Activities of this compound Enantiomers

For the beta-blocker class, the beta-blocking activity predominantly resides in the (S)-enantiomer. researchgate.netmdpi.com Research on indenolol aligns with this established principle. A study comparing the racemic mixture (dl-indenolol) with its dextrorotatory isomer (d-indenolol) found that the d-isomer was less active in producing certain central nervous system effects, which implies that the levorotatory or (l)-enantiomer is the more pharmacologically active component. nih.gov The (S)-enantiomer corresponds to the levorotatory isomer. This stereoselectivity is a result of the specific three-dimensional arrangement of atoms, which allows the (S)-enantiomer to bind to the beta-receptor with much higher affinity than the (R)-enantiomer.

| Enantiomer | Common Designation | Beta-Blocking Activity | Receptor Affinity |

|---|---|---|---|

| (S)-Indenolol | Levorotatory (l) or (-) | High | High affinity for β-adrenergic receptors. researchgate.netmdpi.com |

| (R)-Indenolol | Dextrorotatory (d) or (+) | Low / Negligible | Significantly lower affinity for β-adrenergic receptors. mdpi.comnih.gov |

Chiral Recognition Mechanisms at the Receptor Level

The molecular basis for the stereoselective recognition of indenolol enantiomers lies in the three-dimensional architecture of the beta-adrenergic receptor's binding pocket. Molecular modeling and structural studies of other beta-blockers bound to the receptor have illuminated a "three-point attachment" model that explains this chiral discrimination. nih.govbiorxiv.org

Ionic Interaction: The protonated secondary amine of the propanolamine side chain forms a strong ionic bond with the negatively charged carboxylate side chain of a highly conserved aspartic acid residue (Asp113 in the β2-receptor) in transmembrane helix 3. nih.gov This interaction serves as a primary anchor point for all beta-blockers, regardless of stereochemistry.

Hydrogen Bonding: The hydroxyl group on the chiral carbon of the side chain is a critical hydrogen bond donor. For the more active (S)-enantiomer, this hydroxyl group is oriented perfectly to form a hydrogen bond with the side chain of a serine or threonine residue in the receptor. nih.gov The (R)-enantiomer, being a mirror image, cannot position its hydroxyl group to form this same favorable interaction without disrupting the other binding points. This difference in hydrogen bonding capability is a major determinant of stereoselectivity.

The combination of these three interactions creates a specific topographical requirement for high-affinity binding. The (S)-enantiomer of indenolol can simultaneously satisfy all three interaction points, leading to a stable, high-affinity complex and potent beta-blockade. The (R)-enantiomer, due to its mirrored configuration, fails to achieve this optimal tripartite interaction, resulting in much weaker binding and significantly lower pharmacological activity. nih.gov

Theoretical and Computational Studies on Indenolol Hydrochloride

Molecular Docking Simulations of Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in understanding the binding mode of Indenolol (B1671870) hydrochloride with its primary targets, the β1- and β2-adrenergic receptors.

Indenolol, like other aryloxypropanolamine beta-blockers, possesses a flexible side chain, allowing it to adopt various conformations. scilit.comresearchgate.net Molecular docking simulations aim to identify the most energetically favorable binding pose of Indenolol within the binding pocket of the β-adrenergic receptors. The binding pocket of these receptors is located within the transmembrane (TM) domain, primarily involving residues from TM helices 3, 5, 6, and 7. researchgate.netplos.org

The aryloxy group of Indenolol is predicted to orient itself within a hydrophobic region of the receptor, while the protonated secondary amine and the hydroxyl group on the propanolamine (B44665) side chain are crucial for forming key interactions that anchor the ligand in the binding site. nih.gov The conformation of Indenolol within the binding site is critical for its antagonistic activity, as specific orientations are required to stabilize the inactive state of the receptor and prevent the conformational changes necessary for G-protein activation. frontiersin.org The flexibility of the ligand, which has 6 rotatable bonds, allows it to adapt to the specific topology of the receptor's binding pocket. drugbank.com

Table 1: Predicted Physicochemical Properties of Indenolol This table presents computationally predicted properties for Indenolol.

| Property | Value | Source |

|---|---|---|

| Water Solubility | 0.277 mg/mL | ALOGPS drugbank.com |

| logP | 2.53 | ALOGPS drugbank.com |

| pKa (Strongest Basic) | 9.67 | Chemaxon drugbank.com |

| Polar Surface Area | 41.49 Ų | Chemaxon drugbank.com |

| Hydrogen Acceptor Count | 3 | Chemaxon drugbank.com |

| Hydrogen Donor Count | 2 | Chemaxon drugbank.com |

The binding of beta-blockers to adrenergic receptors is characterized by a set of conserved interactions. nih.gov For Indenolol hydrochloride, molecular docking simulations would predict several key interactions:

Ionic Interaction: The protonated amine group of the propanolamine side chain is expected to form a strong ionic bond with the highly conserved Aspartate (Asp) residue in transmembrane helix 3 (Asp113 in β2AR). researchgate.net This interaction is considered a primary anchor for most beta-blockers.

Hydrogen Bonding: The hydroxyl group on the propanolamine side chain is predicted to act as a hydrogen bond donor and acceptor, forming hydrogen bonds with conserved Serine (Ser) residues in TM5 (e.g., Ser204, Ser207 in β2AR). plos.orgnih.gov The ether oxygen in the aryloxypropanolamine structure can also act as a hydrogen bond acceptor. nih.govdergipark.org.tr These hydrogen bonds are crucial for the high affinity and specificity of the ligand. nih.gov

The subtle differences in the amino acid composition of the binding pockets of β1- and β2-adrenergic receptors are responsible for the subtype selectivity of different beta-blockers. nih.gov For instance, differences in residues near the binding pocket, such as Tyr308 in β2AR versus Phe325 in β1AR, can influence ligand selectivity. nih.gov Docking studies would be essential to hypothesize why Indenolol acts as a non-cardioselective antagonist.

Table 2: Key Amino Acid Residues in the Ligand Binding Pockets of β-Adrenergic Receptors This table lists key residues that are likely to interact with Indenolol, based on studies of other beta-blockers.

| Receptor Subtype | Key Residues for Ligand Interaction | Potential Interaction Type |

|---|---|---|

| β1-Adrenergic Receptor | Asp (TM3), Ser (TM5), Asn (TM7), Phe (TM6), Val (TM4), Phe (TM7) | Ionic, Hydrogen Bonding, Hydrophobic |

| β2-Adrenergic Receptor | Asp113 (TM3), Ser203/204/207 (TM5), Asn312 (TM7), Phe289/290 (TM6), Tyr316 (TM7) | Ionic, Hydrogen Bonding, Hydrophobic |

[Sources: researchgate.netnih.govnih.govmdpi.com]

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insight into the electronic properties of a molecule, which govern its reactivity and interactions. nih.govnih.govmdpi.com

For this compound, quantum chemical calculations can determine a range of molecular descriptors that predict its chemical behavior. google.com These include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For Indenolol, the oxygen and nitrogen atoms would show negative potential, indicating their role as hydrogen bond acceptors, while the hydroxyl and amine hydrogens would show positive potential, identifying them as hydrogen bond donors.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. These calculations would help in understanding the charge transfer capabilities of Indenolol upon interaction with the receptor.

Atomic Charges: Calculating the partial charges on each atom of Indenolol helps to quantify the electrostatic interactions with the receptor's amino acid residues.

These quantum chemical parameters are valuable for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. dergipark.org.trresearchgate.net

Indenolol's flexible side chain can adopt numerous conformations, not all of which are energetically equivalent. Conformational analysis using quantum chemical methods can map the potential energy surface of the molecule as a function of its rotatable bonds. ualberta.canih.gov This analysis helps to identify low-energy, stable conformers that are more likely to exist in solution and to be the "bioactive" conformation that binds to the receptor. tandfonline.com

The results of such an analysis are often visualized as a conformational energy landscape, where energy minima correspond to stable conformers and the pathways between them represent conformational transitions. nih.gov Understanding the energy barriers between different conformations is important, as a high energy barrier might prevent the molecule from adopting the necessary shape to bind effectively to the receptor.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations introduce temperature and motion, allowing the study of the dynamic behavior of the system over time. biorxiv.orgnih.gov An MD simulation of the Indenolol-hydrochloride-receptor complex, embedded in a model cell membrane with explicit solvent, would provide several key insights:

Stability of the Binding Pose: MD simulations can assess the stability of the binding conformation predicted by molecular docking. If the ligand remains stably bound in its initial pose throughout the simulation, it lends confidence to the docking result.

Conformational Changes: These simulations can reveal subtle conformational changes in both the ligand and the receptor upon binding. They can show how the receptor adapts to the ligand and how the ligand itself might adjust its conformation within the binding pocket. frontiersin.org

Role of Water Molecules: MD simulations explicitly model the role of water molecules, which can be critical in mediating ligand-receptor interactions by forming water-bridged hydrogen bonds. acs.org

Binding Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy of the ligand-receptor complex, providing a theoretical prediction of binding affinity that can be compared with experimental data.

Ligand-Receptor Complex Stability and Dynamics

While specific, detailed molecular dynamics studies exclusively focused on this compound's interaction with beta-adrenergic receptors are not widely available in the public domain, the general principles of such studies are well-established. nih.govajol.info For a ligand-receptor complex to be stable, the ligand must form favorable interactions with the amino acid residues of the receptor's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. MD simulations can calculate the root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable complex is generally indicated by a low and converging RMSD value, suggesting that the ligand has found a stable binding pose within the receptor. ajol.info

In broader studies of beta-blockers, molecular dynamics simulations have been used to understand the state-specific dynamics and stability of human beta-adrenergic receptor complexes. nih.gov These studies help in elucidating the nature of the interactions between the beta-blocker and the receptor.

Conformational Changes Induced Upon Binding

The binding of a ligand to a G protein-coupled receptor (GPCR) like the beta-adrenergic receptor can induce or stabilize specific conformational states of the receptor. As an antagonist, indenolol is expected to bind to the receptor in a manner that prevents the conformational changes necessary for receptor activation and subsequent signaling.

Computational techniques such as molecular docking and molecular dynamics simulations are pivotal in studying these conformational changes. ajol.infoopenaccessjournals.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the interaction. openaccessjournals.com Following docking, MD simulations can reveal how the receptor structure adapts to the presence of the ligand over time.

In Silico Prediction of Pharmacological Properties

In silico methods are instrumental in modern drug discovery for predicting the pharmacological properties of compounds, thereby reducing the time and cost associated with experimental screening. nih.govnih.gov These predictions encompass receptor binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Predictive Models for Receptor Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) models are computational models that correlate the chemical structure of a compound with its biological activity. nih.gov For beta-blockers, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for binding to β1-, β2-, and β3-adrenoceptors. nih.gov These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, and other properties would enhance or decrease binding affinity.

While a specific, detailed QSAR model exclusively for indenolol's binding affinity has not been found in the reviewed literature, a study on the repurposing of beta-blockers for anti-cancer therapy performed virtual screening and molecular docking. In this context, indenolol was identified as a strong binder to the protein 5T8E, with a calculated docking score.

Table 1: Molecular Docking Score of Indenolol

| Compound | Docking Score (kcal/mol) |

|---|---|

| Indenolol | -8.9 |

This data is from a virtual screening study and may not be directly indicative of its affinity for beta-adrenergic receptors.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction in Pre-clinical Contextsresearchgate.net

ADMET properties are crucial for determining the drug-likeness of a compound. nih.govnih.gov In silico tools for ADMET prediction have become increasingly sophisticated, utilizing large datasets and various algorithms to forecast a compound's pharmacokinetic and toxicity profile from its chemical structure alone. nih.govbmdrc.org These predictions can include parameters like intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential for toxicity.

Web-based tools and specialized software can predict these properties based on the molecule's structural features. japsonline.com For instance, Lipinski's "Rule of Five" is a commonly used filter to assess the potential for oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Future Research Directions for Indenolol Hydrochloride

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The synthesis of indenolol (B1671870) hydrochloride, a derivative of a phenolic 4-indenol, presents opportunities for methodological advancements. wikipedia.org Future research should focus on the development of novel synthetic strategies that offer improved efficiency, yield, and stereoselectivity. The exploration of new catalytic systems, including biocatalysis and organocatalysis, could provide more environmentally benign and cost-effective manufacturing processes. Investigating alternative starting materials and reaction pathways may also lead to the discovery of new analogs with potentially enhanced pharmacological properties. researchgate.net Furthermore, the development of efficient methods for the chiral separation of its enantiomers is crucial, as different stereoisomers may exhibit distinct pharmacological activities and metabolic profiles. researchgate.net

Deeper Mechanistic Insights into its Effects on Specific Cellular and Molecular Targets

While indenolol is known to be a non-cardioselective beta-blocker, a more profound understanding of its interaction with specific cellular and molecular targets is warranted. drugfuture.com Future studies should aim to delineate the precise binding kinetics and downstream signaling cascades initiated by indenolol hydrochloride at beta-1 and beta-2 adrenergic receptors. patsnap.com Investigating its effects on other receptor systems and intracellular signaling pathways, such as the cAMP pathway, could reveal novel mechanisms of action. genome.jp Techniques like cryo-electron microscopy and advanced fluorescence spectroscopy could provide high-resolution structural information on the indenolol-receptor complex, offering insights into the molecular basis of its antagonist activity. nih.gov

Development of Advanced In Vitro Models for Pharmacological Screening

To accelerate the pharmacological screening of this compound and its analogs, the development of more sophisticated in vitro models is essential. Traditional cell-based assays, while useful, may not fully recapitulate the complex physiological environment of human tissues. nih.gov Future research should leverage advancements in tissue engineering and microfluidics to create organ-on-a-chip models, particularly of the cardiovascular system. nih.gov These microphysiological systems can provide a more accurate prediction of drug efficacy and potential cardiotoxicity. Additionally, high-throughput screening (HTS) platforms incorporating human-induced pluripotent stem cell (iPSC)-derived cardiomyocytes can offer a scalable and physiologically relevant means of assessing the compound's effects on cardiac function. nih.gov

Innovative Applications of Computational Chemistry for Analog Design

Computational chemistry and molecular modeling represent powerful tools for the rational design of novel this compound analogs with improved therapeutic profiles. Future research should employ techniques such as quantitative structure-activity relationship (QSAR) modeling and virtual screening to identify new chemical entities with enhanced potency, selectivity, or pharmacokinetic properties. Molecular dynamics simulations can be used to predict the binding affinity and conformational changes of indenolol analogs within the receptor binding pocket. This in silico approach can significantly streamline the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates, thereby reducing time and resource expenditure. kahaku.go.jp

Investigation of this compound in Emerging Non-Cardiovascular Pre-clinical Research Areas

Beyond its established cardiovascular applications, the pharmacological properties of this compound suggest its potential utility in other therapeutic areas. As a beta-blocker, its effects on the sympathetic nervous system could be relevant in neurological and psychiatric disorders where adrenergic signaling plays a role. patsnap.com Preliminary research has explored the use of other beta-blockers in conditions like migraine prophylaxis. drugfuture.com Future pre-clinical studies could investigate the efficacy of this compound in animal models of anxiety, post-traumatic stress disorder, or essential tremor. Furthermore, exploring its potential anti-proliferative or immunomodulatory effects could open up new avenues for research in oncology or autoimmune diseases.

Q & A

Q. What are the key considerations for synthesizing and characterizing Indenolol Hydrochloride, particularly its tautomeric forms?

this compound exists as a 2:1 tautomeric mixture of 1-(inden-7-yloxy)-3-isopropylaminopropan-2-ol hydrochloride and 1-(inden-4-yloxy)-3-isopropylaminopropan-2-ol hydrochloride . Synthesis requires precise control of reaction conditions (e.g., pH, solvent polarity) to stabilize the tautomers. Characterization involves nuclear magnetic resonance (NMR) to distinguish positional isomers and high-performance liquid chromatography (HPLC) for purity assessment. Tautomer ratios can be quantified via differential scanning calorimetry (DSC) or X-ray crystallography .

Q. How can researchers validate the purity of this compound using compendial methods?

The Japanese Pharmacopoeia specifies purity tests, including:

- Clarity and color : Dissolve 1.0 g in 10 mL water; the solution must be clear and colorless to pale yellow .

- Heavy metals : Limit ≤20 ppm via Method 2 (ash digestion followed by atomic absorption spectroscopy) .

- Related substances : Thin-layer chromatography (TLC) with chloroform-ethanol-ammonia (70:15:2) as the mobile phase. Spots from the sample solution should not exceed the intensity of a 0.5% reference standard .

Q. What spectroscopic methods are recommended for identifying this compound?

- UV-Vis spectroscopy : A 1:50,000 dilution in water shows characteristic absorption maxima at 225 nm and 275 nm, consistent with its indenolol moiety .

- Infrared (IR) spectroscopy : Peaks at 3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

- Reinecke salt test : Formation of a red-purple precipitate confirms the presence of secondary amines .

Advanced Research Questions

Q. How can researchers design experiments to study the pharmacokinetic interactions of this compound with other drugs?

- In vitro models : Use Caco-2 cell monolayers to assess intestinal permeability and cytochrome P450 inhibition assays (e.g., CYP2D6, CYP3A4) .

- In vivo studies : Administer this compound with drugs metabolized via the same pathways (e.g., propranolol) in rodent models. Monitor plasma concentrations via LC-MS/MS and calculate parameters like AUC and Cmax.

- Data analysis : Apply pharmacokinetic compartmental modeling to identify competitive inhibition or induction effects .

Q. What methodologies address stability challenges in this compound formulations under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Quantify degradation products via HPLC with photodiode array detection .

- Excipient compatibility : Test with viscosity-reducing agents (e.g., pyridoxine hydrochloride) in gel formulations. Use rheometry to assess viscosity changes and stability-indicating assays to monitor drug-excipient interactions .

Q. How should researchers resolve contradictions in diffusion data for percutaneous absorption of this compound?

Contradictions may arise from differences in skin models (e.g., rodent vs. human skin) or penetration enhancers (e.g., Azone vs. 1,8-cineol). Mitigation strategies include:

- Standardized protocols : Use Franz diffusion cells with excised human skin and validate enhancer concentrations .

- Statistical reconciliation : Apply multivariate analysis to isolate variables (e.g., enhancer polarity, skin thickness) affecting flux rates .

Q. What advanced analytical techniques are suitable for studying this compound’s role in cGMP-PKG signaling pathways?

- Gene expression profiling : Use RT-qPCR to measure PKG1/PKG2 mRNA levels in vascular smooth muscle cells treated with this compound .

- Protein activity assays : Monitor cGMP-dependent kinase activity via fluorescence polarization (e.g., using FITC-labeled substrate peptides) .

- In silico modeling : Perform molecular docking studies to predict binding affinities between Indenolol and PKG isoforms .

Methodological Guidelines

Q. How can researchers optimize HPLC conditions for quantifying trace impurities in this compound?

- Column selection : Use a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile-phosphate buffer (pH 3.0, 30:70 v/v) .

- Detection : Set UV wavelength to 225 nm for maximum sensitivity.

- Validation : Follow ICH Q2(R1) guidelines for linearity (1–150 µg/mL), precision (RSD <2%), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) .

Q. What in vivo models are appropriate for evaluating this compound’s β-blocking efficacy?

- Hypertensive rat models : Spontaneously hypertensive rats (SHRs) are ideal. Measure blood pressure via tail-cuff plethysmography before and after oral administration .

- Cardiac output studies : Use echocardiography to assess changes in left ventricular ejection fraction (LVEF) and heart rate .

Data Analysis and Reporting

Q. How should researchers address variability in tautomer ratios during batch-to-batch comparisons?

- Quality control : Implement NMR-based batch testing to ensure tautomer ratios remain within 2:1 ± 0.2 .

- Stability monitoring : Store batches under controlled conditions (25°C/60% RH) and re-test every 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.